

In-Depth Technical Guide: TAMRA-PEG4-NHS for Labeling Primary Amines

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Compound of Interest

Compound Name: *Tamra-peg4-nhs*

Cat. No.: *B12367344*

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This guide provides a comprehensive overview of **TAMRA-PEG4-NHS** ester for the fluorescent labeling of primary amines, tailored for researchers, scientists, and drug development professionals.

Introduction

Tetramethylrhodamine (TAMRA) is a bright, orange-red fluorescent dye widely utilized in biological research for labeling proteins, peptides, and nucleic acids. The N-hydroxysuccinimide (NHS) ester functional group of TAMRA provides a highly efficient method for covalently attaching the dye to primary amines ($-NH_2$), primarily targeting the ϵ -amino group of lysine residues and the N-terminal α -amino group of proteins. This reaction forms a stable amide bond, ensuring a permanent label. The incorporation of a polyethylene glycol (PEG) spacer, in this case, a 4-unit PEG (PEG4), enhances the solubility of the dye and the resulting conjugate in aqueous buffers and reduces steric hindrance. TAMRA-labeled molecules are valuable tools for a variety of applications, including fluorescence microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET)-based assays.^{[1][2][3]}

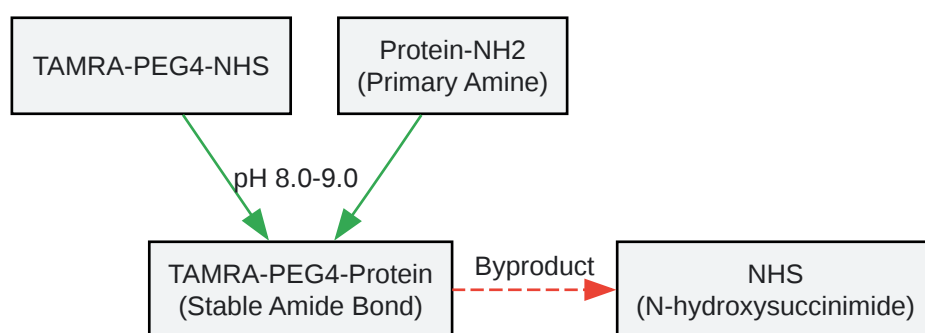
Chemical Properties and Reaction Mechanism

TAMRA-PEG4-NHS is a derivative of the TAMRA dye, featuring a four-unit polyethylene glycol spacer and an N-hydroxysuccinimide ester reactive group. The NHS ester reacts with primary amines in a nucleophilic acyl substitution reaction to form a stable amide bond.

Chemical Structure:

- Chemical Formula: $C_{40}H_{46}N_4O_{12}$ [4]
- Molecular Weight: 774.82 g/mol [4]
- CAS Number: 2171068-83-8

The labeling reaction is highly dependent on pH, with optimal conditions typically between pH 8.0 and 9.0. At this pH, the primary amines are deprotonated and more nucleophilic, leading to efficient conjugation while minimizing the hydrolysis of the NHS ester.



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Figure 1: Reaction of **TAMRA-PEG4-NHS** with a primary amine.

Quantitative Data

Photophysical Properties

The spectral properties of TAMRA make it compatible with common fluorescence instrumentation.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~555 nm	
Emission Maximum (λ_{em})	~580 nm	
Molar Extinction Coefficient (ϵ)	~90,000 M ⁻¹ cm ⁻¹	
Quantum Yield (Φ)	~0.1 - 0.5	
Correction Factor (CF280)	~0.3	

Comparison with Other Common Fluorescent Dyes

Property	TAMRA	Cyanine3 (Cy3)	Alexa Fluor 555
Excitation Max (nm)	~555	~550	~555
Emission Max (nm)	~580	~570	~565
**Molar Extinction Coefficient (M ⁻¹ cm ⁻¹)			
	~90,000	~150,000	~150,000
**			
Quantum Yield	~0.1 - 0.3	~0.15	~0.1
Photostability	Moderate	Low to Moderate	High
pH Sensitivity	Sensitive to high pH	Less sensitive	Largely insensitive

Data synthesized from various sources for comparative purposes.

Experimental Protocols

Antibody Labeling with TAMRA-PEG4-NHS

This protocol provides a general procedure for labeling antibodies. Optimization may be required for specific antibodies and applications.

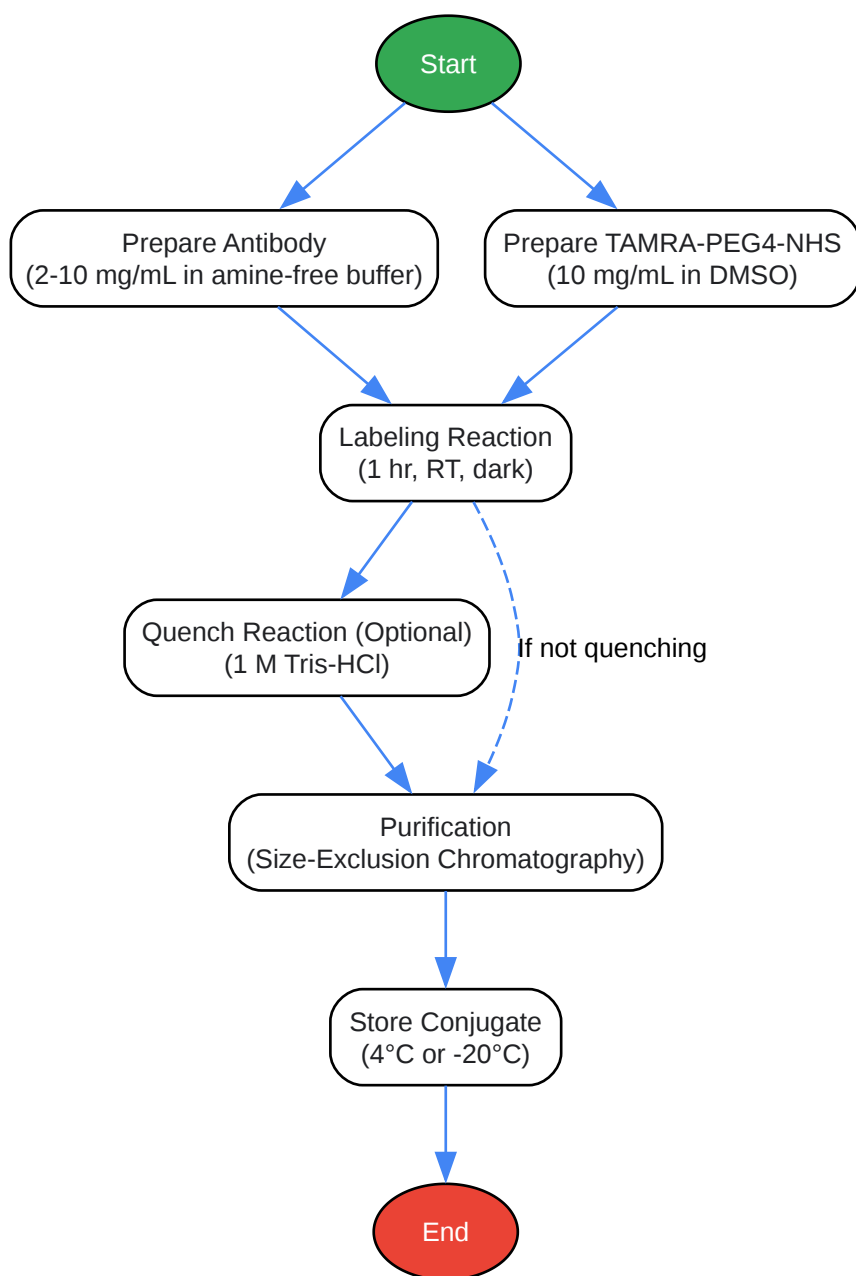
Materials:

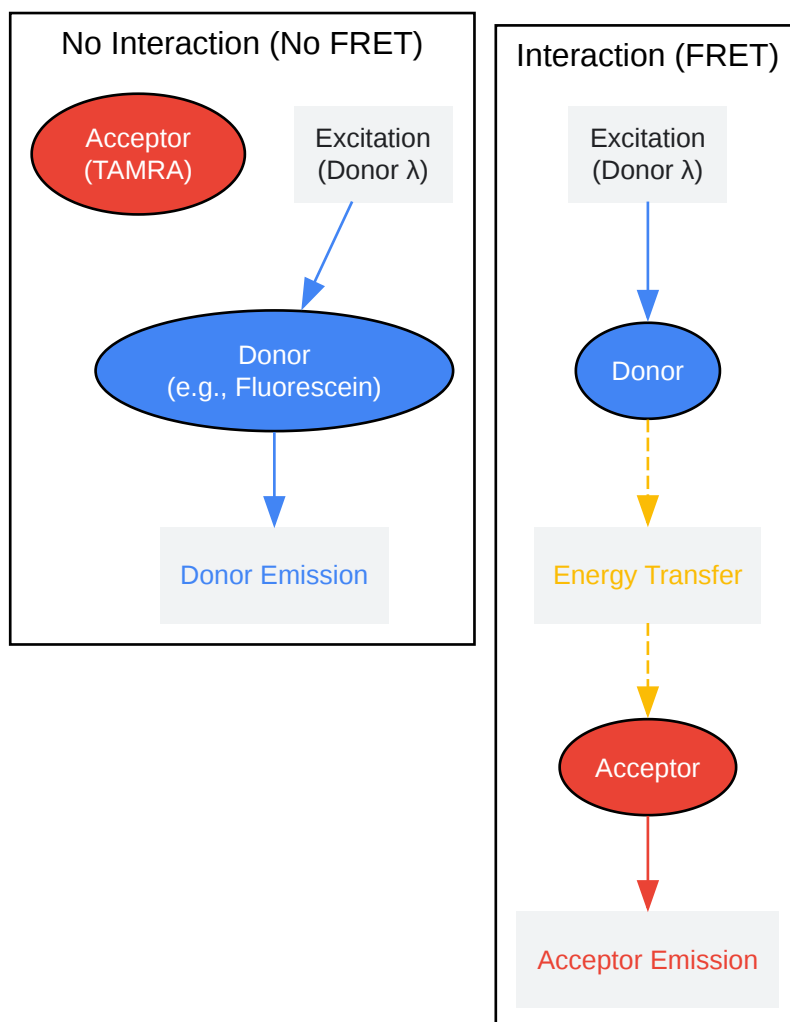
- Antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)
- **TAMRA-PEG4-NHS** ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

Procedure:

- Prepare Antibody Solution:
 - Dissolve the antibody in the reaction buffer to a final concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer.
- Prepare **TAMRA-PEG4-NHS** Stock Solution:
 - Allow the vial of **TAMRA-PEG4-NHS** ester to equilibrate to room temperature before opening.
 - Prepare a 10 mg/mL stock solution in anhydrous DMSO immediately before use.
- Labeling Reaction:
 - Calculate the required volume of the **TAMRA-PEG4-NHS** stock solution to achieve the desired dye-to-protein molar ratio (typically a 5-10 fold molar excess of dye to protein).
 - Slowly add the **TAMRA-PEG4-NHS** stock solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Quenching the Reaction (Optional):
 - The reaction can be stopped by adding a quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15-30 minutes.
- Purification of the Labeled Antibody:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column.
 - Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.
- Storage:

- Store the labeled antibody at 4°C for short-term storage or at -20°C in aliquots for long-term storage, protected from light.





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